molecular formula C29H47N5O7 B12516440 L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- CAS No. 652150-84-0

L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl-

Cat. No.: B12516440
CAS No.: 652150-84-0
M. Wt: 577.7 g/mol
InChI Key: MHQOZGNVXUVGNP-HRALPVODSA-N
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Description

L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- is a complex peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Each amino acid in this compound contributes to its unique properties and functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation. This method is advantageous for producing large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield reduced forms of the peptide.

Scientific Research Applications

L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Explored for potential therapeutic applications, including drug development and disease treatment.

    Industry: Utilized in the production of bioactive peptides and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with aminoacyl-tRNA synthetases, facilitating the incorporation of amino acids into proteins.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-isoleucine: A dipeptide with similar amino acid composition.

    L-Isoleucyl-L-serine: Another peptide with overlapping amino acids.

    L-Phenylalanyl-L-tryptophan: A peptide with a different sequence but similar structural properties.

Uniqueness

L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and industrial purposes.

This detailed article provides a comprehensive overview of L-Isoleucine, L-phenylalanyl-L-isoleucyl-L-valyl-L-seryl-, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

652150-84-0

Molecular Formula

C29H47N5O7

Molecular Weight

577.7 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C29H47N5O7/c1-7-17(5)23(33-25(36)20(30)14-19-12-10-9-11-13-19)28(39)32-22(16(3)4)27(38)31-21(15-35)26(37)34-24(29(40)41)18(6)8-2/h9-13,16-18,20-24,35H,7-8,14-15,30H2,1-6H3,(H,31,38)(H,32,39)(H,33,36)(H,34,37)(H,40,41)/t17-,18-,20-,21-,22-,23-,24-/m0/s1

InChI Key

MHQOZGNVXUVGNP-HRALPVODSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Origin of Product

United States

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